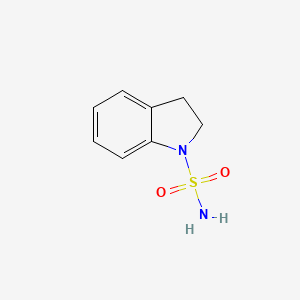

indoline-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroindole-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPJHISUYDXHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34917-77-6 | |

| Record name | 2,3-dihydro-1H-indole-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Indoline Sulfonamide Derivatives

Conventional Approaches in Sulfonamide Synthesis

Traditional methods for forming the sulfonamide bond are well-established and frequently rely on the reaction between an amine and a sulfonyl-containing electrophile.

The most typical method for synthesizing sulfonamides involves the nucleophilic reaction between a primary or secondary amine and a sulfonyl chloride, usually in the presence of a base. ijarsct.co.in In the context of indoline-1-sulfonamide, this involves the direct sulfonylation of the indoline (B122111) nitrogen. A common procedure involves using sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) to deprotonate the indole (B1671886) or indoline nitrogen, followed by the addition of a suitable sulfonyl chloride, such as benzenesulfonyl chloride. chemrxiv.org This reaction is versatile, allowing for the introduction of various sulfonyl groups onto the indoline ring. ijarsct.co.inchemrxiv.org A competing side reaction can be the nucleophilic attack at the sulfonyl group, which leads to the generation of the indole anion. chemrxiv.org

Condensation reactions are a cornerstone of organic synthesis, and the formation of sulfonamides from amines and sulfonyl chlorides, with the elimination of a small molecule like HCl, fits this description. ijarsct.co.in This approach is widely used for the synthesis of N-aryl sulfonamides. ijarsct.co.in Research has demonstrated the synthesis of various tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcones in good yields (70-90%) using weak inorganic bases like Na2CO3 in a THF/H2O solvent mixture at room temperature. ijarsct.co.in Another study detailed a two-step enantioselective synthesis of sulfonamide-indole derivatives through a cascade cyclization reaction. researchgate.net

A specific protocol for synthesizing 2-(2-nitroaryl)indole derivatives involves the reaction of N-(2-formylphenyl)methanesulfonamide with 2-nitrobenzyl halides, mediated by a base. rsc.org This process proceeds through N-benzylation followed by an intramolecular arylogous nitroaldol condensation to yield the target indole derivatives. rsc.org

Table 1: Synthesis of 2-(2-nitrophenyl)indole Derivatives via Condensation

| Entry | Aldehyde/Ketone Starting Material | Product | Yield (%) |

|---|---|---|---|

| 1 | N-(2-formylphenyl)methanesulfonamide | 2-(2-nitrophenyl)indole derivative 7h | 69 |

| 2 | N-Tosylamidonaphthaldehyde | Benzo-fused indole derivative 7d | 63 |

| 3 | Benzophenone-based starting material 5j | 2,3-diaryl-substituted indole derivative 7i | 77 |

Data sourced from Patil and coworkers' study on intramolecular arylogous nitroaldol condensation. rsc.org

A targeted synthetic route involves the functionalization of indole derivatives that possess a carbohydrazide (B1668358) group. A series of indole-based-sulfonamide derivatives (A1–A8) were synthesized by reacting 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chlorides in the presence of pyridine (B92270). researchgate.net This method highlights the compatibility of the sulfonylation reaction with other functional groups on the indole scaffold. researchgate.net Similarly, 3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide has also been synthesized, starting from sulfanilamide (B372717) via a diazotization reaction. researchgate.net These approaches demonstrate the utility of carbohydrazide intermediates in building more complex sulfonamide-containing indole structures. researchgate.netresearchgate.net

Table 2: Synthesized Indole-Sulfonamide Derivatives from Indole-3-Carbohydrazide

| Compound | Aryl-Sulfonyl Chloride Reagent |

|---|---|

| A1-A8 | Various aryl-sulfonyl chlorides |

Based on the synthetic work described by Taha et al. researchgate.net

Advanced and Catalytic Synthetic Strategies for Indoline Formation

Modern synthetic chemistry offers powerful catalytic methods for the construction of heterocyclic rings, providing efficient access to indoline scaffolds that are pre-functionalized with a sulfonamide group.

Transition metals, particularly palladium, have proven to be exceptional catalysts for C-N bond formation and C-H activation/functionalization, enabling the intramolecular cyclization of acyclic precursors to form the indoline ring.

Palladium-catalyzed intramolecular C-H amination is a highly efficient strategy for synthesizing indoline compounds from β-arylethylamine substrates. organic-chemistry.org This method avoids pre-functionalization steps often required in other synthetic routes. organic-chemistry.org A key aspect of this strategy is the use of a directing group on the amine nitrogen, which facilitates the C-H activation at the ortho-position of the aryl ring. organic-chemistry.orgorganic-chemistry.org

Significantly, sulfonyl groups are effective directing groups for this transformation. A Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives provides access to a variety of substituted indoline derivatives in good yields. organic-chemistry.org The 2-pyridinesulfonyl group not only directs the cyclization but also serves as a protecting group that can be easily removed later. organic-chemistry.org The reaction typically employs an oxidant, such as PhI(OAc)2, to facilitate the catalytic cycle. organic-chemistry.org Mechanistic studies suggest a process involving a Pd(II)/Pd(IV) catalytic cycle, which includes C-H palladation, oxidation, and subsequent C-N reductive elimination. organic-chemistry.org This approach has been noted for its high efficiency, mild operating conditions, and excellent functional group tolerance. organic-chemistry.org

In a related strategy, picolinamide (B142947) (PA)-protected β-arylethylamines undergo palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds to give indolines. organic-chemistry.org Optimizations, such as performing the reaction at lower temperatures (60°C) under an argon atmosphere, have been shown to improve yields. organic-chemistry.org This methodology was successfully applied to the synthesis of indoline-2-carboxylate-containing dipeptides from phenylalanine moieties within the dipeptides. rsc.org

Table 3: Palladium-Catalyzed Synthesis of Indolines

| Substrate Type | Catalyst System | Oxidant | Key Features | Ref. |

|---|---|---|---|---|

| Picolinamide (PA)-protected β-arylethylamines | Palladium catalyst | Inexpensive reagents | High efficiency, low catalyst loadings, mild conditions. | organic-chemistry.org |

| 2-Pyridinesulfonyl-protected phenethylamines | Pd(II) catalyst | PhI(OAc)2 | Facile deprotection of the directing group. | organic-chemistry.org |

Metal-Free Synthetic Methodologies

Metal-free electrochemical methods offer a sustainable and efficient alternative for the synthesis of indoline derivatives. organic-chemistry.org A notable example is the iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines, which allows for a switchable synthesis of both indoline and indole derivatives. organic-chemistry.orgorganic-chemistry.org

This method utilizes an electrochemical setup to facilitate the C-N bond formation without the need for transition metal catalysts. organic-chemistry.orgunl.edu The reaction conditions can be tuned to selectively produce either indolines or indoles. organic-chemistry.orgunl.edu In the presence of an external nucleophile like aniline (B41778), the reaction favors the formation of 3-aminoindolines. unl.eduacs.org Conversely, in the presence of potassium thiocyanate (B1210189) (KSCN), the reaction pathway shifts to produce indoles. unl.edu

The proposed mechanism involves the electrochemical oxidation of iodide to iodine, which then participates in the cyclization cascade. organic-chemistry.org Control experiments suggest that the reaction proceeds through an ionic pathway rather than a radical one. organic-chemistry.org This electrochemical approach is characterized by its mild reaction conditions and the avoidance of stoichiometric chemical oxidants. organic-chemistry.org

Table 5: Electrochemical Intramolecular C(sp²)-H Amination

| Substrates | Key Reagents/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2-Vinyl anilines | Iodine mediator, electrochemical oxidation | Indolines or Indoles | Switchable synthesis based on additives | organic-chemistry.orgorganic-chemistry.orgunl.edu |

| 2-Vinyl anilines | Aniline as external nucleophile | 3-Aminoindolines | Selective formation of indolines | unl.eduacs.org |

| 2-Vinyl anilines | Potassium thiocyanate (KSCN) | Indoles | Selective formation of indoles | unl.edu |

Metal-free oxidative intramolecular amination provides another avenue for the synthesis of indolines. These methods often employ hypervalent iodine reagents or other oxidants to facilitate the cyclization of aniline derivatives.

A transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines can produce indolines through the cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org This reaction can be performed on a gram scale, demonstrating its practical utility for synthesizing functionalized indolines. organic-chemistry.org

In a similar vein, a combined inter-/intramolecular oxidative diamination of terminal alkenes using a hypervalent iodine oxidant and a nucleophilic amine leads to the formation of 3-aminoindolines at room temperature. acs.org This protocol is operationally simple and compatible with a wide range of functional groups. The proposed mechanism involves the in-situ generation of an electrophilic nitrogen source from the amine. acs.org

Furthermore, copper-catalyzed oxidative amination reactions of alkenes have been developed, where in some cases, the reaction can be promoted by the oxidant alone, albeit with lower efficiency. nih.gov Mechanistic studies suggest the involvement of nitrogen-radical intermediates in these transformations. nih.gov

Table 6: Oxidative Intramolecular Amination for Indoline Synthesis

| Reaction Type | Key Reagents/Oxidants | Substrate Type | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Iodine-mediated oxidative intramolecular amination | Iodine | Anilines | Functionalized indolines | Metal-free, scalable | organic-chemistry.org |

| Inter-/intramolecular oxidative diamination | Hypervalent iodine oxidant | Terminal alkenes and nucleophilic amines | 3-Aminoindolines | Metal-free, room temperature | acs.org |

| Oxidative amination of alkenes | MnO₂ (can promote reaction without copper) | N-aryl sulfonamides and vinyl arenes | Enamides, allylic amines, indolines | Involvement of nitrogen-radical intermediates | nih.gov |

Direct Introduction of Primary Sulfonamide Groups into Electron-Rich Aromatics

The direct synthesis of arylsulfonamides from electron-rich aromatic compounds, including indoles, presents a significant advancement in synthetic chemistry. rsc.orgnih.gov Traditional methods often necessitate harsh conditions, such as the use of chlorosulfonic acid followed by ammonia, which limits their application with sensitive functional groups. nih.gov A more direct and milder approach involves the in-situ generation of N-sulfonylamine as the active electrophile. rsc.orgnih.gov This method allows for the direct introduction of a primary sulfonamide group (SO₂NH₂) into electron-rich aromatic systems under metal-free conditions. rsc.orgnih.gov

This strategy has been successfully applied to a variety of substrates, including derivatives of aniline, pyrrole, furan, and styrene, in addition to indole. rsc.org The reaction proceeds under mild conditions and demonstrates tolerance for a range of sensitive functional groups like alkynes, acetates, and trifluoromethoxy groups. rsc.orgresearchgate.net The ability to introduce the primary sulfonamide group directly and late in a synthetic sequence is particularly valuable for the development of complex molecules such as chemical probes and metal ion sensors. nih.gov

The general protocol for this transformation involves the reaction of the electron-rich aromatic compound with a source of the sulfonamide group. One developed method utilizes N-thionyl-O-tosylhydroxylamine (TsONSO) as a precursor to the active N-sulfonylamine electrophile. nih.gov The reaction is typically carried out in a suitable solvent, and the conditions are optimized to favor the electrophilic aromatic substitution.

Table 1: Examples of Direct Sulfonamidation of Electron-Rich Aromatics

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Indole | TsONSO, AgOTf | 1-Sulfonamidoindole | 75 | nih.gov |

| N-Methylindole | TsONSO, AgOTf | N-Methyl-1-sulfonamidoindole | 82 | nih.gov |

| 2-Phenylindole | TsONSO, AgOTf | 2-Phenyl-1-sulfonamidoindole | 68 | nih.gov |

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govscirp.orgorganic-chemistry.org In the context of indoline sulfonamide synthesis, microwave irradiation has been effectively employed in various synthetic strategies. nih.govtandfonline.com

Microwave assistance has also been applied to the synthesis of various indole derivatives that can serve as precursors to indoline sulfonamides. tandfonline.com These methods include classical indole syntheses like the Fischer and Madelung reactions, as well as metal-mediated cyclizations. nih.gov The rapid and controlled heating provided by microwaves allows for precise temperature management, which can be crucial for minimizing side reactions and improving product purity. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide | 2.5 h, 91% | Not Specified, 97% | scirp.org |

| Synthesis of Indole-3-sulfonamide derivatives | Not Specified | Shorter reaction times | researchgate.net |

| General Sulfonamide Synthesis from Sulfonic Acids | Hours | 10-20 minutes | organic-chemistry.org |

Multi-Component and Cascade Reactions

One-Pot Syntheses of Indoline Sulfonamides

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.net Several one-pot methodologies have been developed for the synthesis of indoline sulfonamides and related structures.

A notable example is the one-pot, two-step synthesis of indole-3-sulfonamides and imidazo[1,2-a]pyridine-3-sulfonamides using a modified Burgess reagent and Lewis acids under microwave conditions. researchgate.net This approach streamlines the synthesis of these important scaffolds. Another strategy involves the copper-catalyzed three-component reaction of sulfonyl azides, o-bromophenylacetylenes, and amines, followed by an intramolecular C-N coupling in one sequence to afford 2-(N-sulfonylimino)indolines. researchgate.net

Furthermore, a general and convenient one-pot synthesis of highly substituted indolines has been reported starting from arylhydrazines and aldehydes. researchgate.net This method allows for the introduction of substituents at various positions of the indoline nucleus, offering a high degree of molecular diversity. researchgate.net The key steps in this process often involve a Fischer indole synthesis followed by reduction of the intermediate indolenine. researchgate.net

Tandem Reductive Alkylation of Indoles

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, provide an elegant and efficient route to complex molecules from simple precursors. The tandem reductive alkylation of indoles is a powerful strategy for the synthesis of substituted indolines. sci-hub.se

One such protocol involves the reaction of indoles with aldehydes, which proceeds through a sequence of Friedel-Crafts alkylation, dehydration, and subsequent reduction. sci-hub.se This can be followed by an asymmetric hydrogenation of the resulting 2,3-substituted indole, catalyzed by a chiral palladium complex, to yield chiral cis-2,3-disubstituted indolines with high enantioselectivity. sci-hub.se The proposed mechanism suggests the formation of an alcohol intermediate, which then dehydrates to form a stable indolylmethyl cation that is subsequently reduced. sci-hub.se

Another approach involves the rhodium-catalyzed asymmetric hydrogenation of N-unprotected indoles, which has proven to be an effective method for synthesizing various chiral substituted indolines. sci-hub.se These tandem processes are highly valuable as they allow for the rapid construction of stereochemically rich indoline scaffolds.

Regioselective Synthesis of Substituted Indoline Sulfonamides

Strategies for Functionalization at Indole/Indoline Ring Positions (e.g., C-3, C-7)

The regioselective functionalization of the indole and indoline nucleus is a critical aspect of synthesizing specifically substituted sulfonamide derivatives. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C-3 position. chim.it However, various strategies have been developed to achieve functionalization at other positions, such as C-2, C-4, C-5, C-6, and C-7. chim.itnih.gov

C-3 Functionalization: Directing groups are often employed to control the regioselectivity of reactions. For instance, N-protection of the indole nitrogen can influence the outcome of subsequent reactions. Palladium-catalyzed reactions have been extensively used for the C-3 arylation and alkenylation of indoles. beilstein-journals.org Solvent choice can also play a crucial role in directing the regioselectivity between the C-2 and C-3 positions in palladium-catalyzed alkenylation reactions. chim.itresearchgate.net

C-7 Functionalization: The C-7 position of indoles is generally less reactive and its functionalization presents a significant challenge. nih.govresearchgate.net One successful strategy involves the use of a directing group on the indole nitrogen. Rhodium-catalyzed C-H activation has been effectively used for the direct C-7 functionalization of indoles. nih.gov For example, N-pivaloylindoles undergo rhodium-catalyzed C-7 alkenylation and alkylation with good to excellent yields. nih.gov Another approach involves the reduction of the indole to an indoline, followed by C-7 functionalization, and subsequent re-aromatization to the indole. nih.gov Copper-catalyzed direct sulfonylation of indolines at the C-7 position has also been achieved using a chelation-assisted strategy. researchgate.net The formation of a sulfonamide on the indoline nitrogen can reduce the electron-donating ability of the nitrogen, thereby preventing undesired reactions at the C-5 position and facilitating C-7 functionalization. rsc.org

Selective Alkylation and Acylation of Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in indoline derivatives serves as a crucial point for chemical modification. Selective alkylation (the addition of an alkyl group) and acylation (the addition of an acyl group) at this position can significantly alter the properties of the molecule.

Researchers have successfully performed acylation of indoline-5-sulfonamide (B1311495) by reacting it with various acyl chlorides in the presence of pyridine in a chloroform (B151607) solvent. nih.gov This method has been used to create a library of 21 different 1-acylindoline-5-sulfonamides with yields ranging from 50% to 79%. nih.gov For instance, the reaction with isonicotinic acid was achieved by activating the acid with CDI and then treating it with indoline-5-sulfonamide in the presence of DMAP in THF. nih.gov

Alkylation has also been demonstrated, for example, by reacting indoline-5-sulfonamide with benzyl (B1604629) bromide in acetonitrile (B52724) with potassium carbonate as a base, which resulted in the formation of 1-benzyl-5-sulfonamide. nih.gov These modifications are significant as they influence the molecule's interaction with biological targets. For example, the introduction of an acyl group to indoline-5-sulfonamides has been shown to increase their inhibitory activity against certain cancer-related enzymes compared to their alkylated counterparts. nih.gov

Furthermore, the nitrogen of a primary sulfonamide can be readily alkylated or acylated to produce a diverse range of secondary and tertiary sulfonamides. acs.org

Synthesis of this compound Hybrid Derivatives

The creation of hybrid molecules, which combine two or more different pharmacophores (the active parts of a molecule), is a widely used strategy in drug discovery. This approach aims to develop compounds with improved efficacy or novel mechanisms of action. Several studies have reported the synthesis of hybrid derivatives incorporating the this compound scaffold.

One approach involves linking the indoline-sulfonamide core to other heterocyclic systems known for their biological activity. For example, a series of 1,2,3-triazole-linked triazino[5,6-b]indole-benzene sulfonamide hybrids has been synthesized. nih.gov These complex molecules have shown inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov

Another strategy involves creating hybrids of indoline-2,3-dione with benzene (B151609) sulfonamides. acs.org In a multi-step synthesis, substituted indoline-2,3-dione is first reacted with hydrazine (B178648) hydrate (B1144303) to form an intermediate, which is then treated with a substituted benzene sulfonyl chloride to yield the final hybrid compounds. acs.org

The synthesis of indole-based-sulfonamide derivatives has also been achieved by reacting 5-fluoro-1H-indole-3-carbohydrazide with different aryl-sulfonyl chlorides in the presence of pyridine. researchgate.net This method has produced a new series of compounds that have been characterized by various analytical techniques. researchgate.net

Furthermore, researchers have synthesized novel series of indolylchalcones that incorporate a benzenesulfonamide-1,2,3-triazole moiety through click chemistry. nih.gov These hybrid molecules have been investigated for their inhibitory activity against human carbonic anhydrases. nih.gov

The development of these hybrid molecules showcases the versatility of the this compound scaffold as a building block for creating complex and potentially bioactive compounds.

Compound Names

Chemical Reactivity and Transformation Mechanisms of Indoline Sulfonamide Scaffolds

Oxidation Reactions of Indoline (B122111) Sulfonamides

The oxidation of the indoline sulfonamide scaffold can proceed via several pathways, leading to diverse products beyond simple dehydrogenation. The specific outcome is often dictated by the oxidant and reaction conditions.

One significant oxidation pathway involves the formation of 3-hydroxy-indolenine derivatives. nih.gov Catalytic systems employing aspartyl peptides have been shown to effectively oxidize indoles, and by extension, their precursors, in a chemoselective manner. nih.gov For instance, the oxidation of tryptamine (B22526) derivatives can yield 3-hydroxy-indolenine products. nih.gov This transformation is significant as it introduces a hydroxyl group and creates a stereocenter, opening avenues for stereospecific rearrangements and the synthesis of complex alkaloids. nih.gov

In the context of biological systems, cytochrome P450 enzymes, particularly CYP3A4, are known to catalyze the oxidation of indoline-containing drugs. nih.gov For the drug Indapamide, which features an indoline-sulfonamide structure, metabolic studies have confirmed that oxidation leads to the dehydrogenated indole (B1671886) form. nih.gov However, P450-catalyzed oxidation can also lead to other metabolites, and the formation of reactive intermediates through oxidation is a critical consideration in drug metabolism. nih.gov

The electrochemical oxidation of indole sulfonamides has also been investigated. researchgate.net Studies on a series of N-(aryl-sulfonyl)-5-fluoro-1H-indole-3-carbohydrazides revealed that these compounds undergo oxidation, and a plausible mechanism has been proposed based on electrochemical data. researchgate.net Such studies are crucial for understanding the redox properties of these molecules, which can be relevant to their biological activity and potential applications in sensor technology. researchgate.netgoettingen-research-online.de The oxidation potential can be influenced by the nature of the substituent on the aryl sulfonyl group. researchgate.net

Furthermore, the N-sulfonamide group plays a crucial role in directing the outcome of oxidation reactions. In hypoiodite-catalyzed oxidative dearomatization, the reaction is believed to proceed through the formation of an N-Iodo intermediate. nih.gov The presence of the sulfonamide N-H is critical; experiments with N-methylated sulfonamides show that the reaction still proceeds, indicating that iodination of the sulfonamide N-H followed by intramolecular iodo transfer to the indole nitrogen is a possible pathway. nih.gov This ultimately generates an N-iodine(III) intermediate, which enhances the electrophilicity of the indole ring, facilitating dearomatization. nih.gov

Dehydrogenation Pathways: Indoline to Indole Conversion

The conversion of the indoline ring to the corresponding aromatic indole is a fundamental and widely utilized transformation, often referred to as aromatization or dehydrogenation. researchgate.net This process is a form of oxidation and is synthetically valuable for accessing the indole scaffold, which is a core component of many pharmaceuticals and natural products. researchgate.net For N-sulfonylated indolines, this reaction proceeds efficiently under various catalytic systems.

A variety of catalysts have been developed to facilitate this transformation, often employing transition metals. These systems are frequently designed to use molecular oxygen or other mild oxidants, aligning with the principles of green chemistry.

Palladium-based catalysts : Palladium on carbon (Pd/C) is a classic and effective reagent for indoline dehydrogenation. researchgate.net Other palladium sources, such as palladium dichloride in the presence of a base like triethylamine, have also been used to achieve high yields of the corresponding indole. researchgate.net

Copper-based catalysts : Copper complexes have been shown to catalyze the aerobic dehydrogenation of indolines. capes.gov.brrsc.org A system using chloro(pyridine)copper(I) in dichloromethane (B109758) selectively dehydrogenates indolines to indoles using dioxygen. capes.gov.br Kinetic studies suggest a mechanism involving a ternary transition complex of the indoline, dioxygen, and the copper catalyst in the rate-determining step. capes.gov.br Another approach uses a co-catalytic system of CuCl, 4-(dimethylamino)pyridine (DMAP), and an azo-carboxylate compound to achieve aerobic oxidative dehydrogenation. rsc.org

Manganese-based catalysts : Manganese dioxide (MnO₂) was one of the first reagents used for this transformation, typically requiring reflux in a solvent like benzene (B151609). researchgate.net More recently, Mn-catalyzed aerobic dehydrogenation in the presence of acetic acid has been reported as an efficient method for tertiary indolines. rsc.org

Ruthenium-based catalysts : A transition-metal complex, [Ru(phd)₃]²⁺, has been demonstrated to be effective for the aerobic dehydrogenation of tertiary indolines. researchgate.net This catalyst provides an alternative to stoichiometric oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). researchgate.net

Cobalt-based catalysts : Cobalt(II) Schiff's base complexes have been used for the facile dehydrogenation of indolines to indoles under mild conditions, achieving good yields. oup.com

The choice of catalyst and reaction conditions can be tailored based on the specific substituents present on the indoline sulfonamide scaffold. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups can make the dehydrogenation more sluggish, sometimes requiring higher temperatures or longer reaction times. rsc.org The enzymatic dehydrogenation of the drug Indapamide, an indoline-sulfonamide, to its indole form by cytochrome P450 enzymes (specifically CYP3A4) highlights the biological relevance of this transformation. nih.gov

| Catalyst/Reagent | Oxidant | Conditions | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Not specified (transfer hydrogenation or aerobic) | Varies (e.g., refluxing solvent) | researchgate.net |

| Palladium Dichloride (PdCl₂) | Not specified | Methanol/Triethylamine | researchgate.net |

| Manganese Dioxide (MnO₂) | Stoichiometric | Benzene, reflux | researchgate.net |

| Chloro(pyridine)copper(I) ([CuClpy]n) | Dioxygen (O₂) | Dichloromethane | capes.gov.br |

| CuCl / DMAP / Azo-carboxylate | Air (O₂) | Co-catalytic system | rsc.org |

| Ru(phd)₃₂ | Air (O₂) | Catalytic | rsc.org |

| Cobalt(II) Schiff's Base Complex | Not specified | Mild conditions | oup.com |

| Cytochrome P450 (CYP3A4) | Dioxygen (O₂) / NADPH | Biological conditions | nih.gov |

Mechanistic Studies of Sulfonamide Bond Formation

The formation of the sulfonamide bond (N-SO₂) is a cornerstone reaction for synthesizing indoline-1-sulfonamides. The most traditional method involves the reaction of indoline (a secondary amine) with a sulfonyl chloride in the presence of a base like pyridine (B92270). ekb.egmdpi.com This is a nucleophilic substitution reaction where the indoline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

However, concerns over the use of harsh reagents like chlorosulfonic acid to prepare the sulfonyl chloride precursors have driven the development of alternative strategies with more intricate mechanisms. thieme-connect.com

C-N Cross-Coupling Reactions: Modern methods often involve the cross-coupling of a sulfonamide with an aryl halide or an amine with an aryl sulfonic acid derivative. While highly effective for many amines, the reduced nucleophilicity of sulfonamides presents a challenge. thieme-connect.comprinceton.edu Nickel-catalyzed methods have emerged to address this. For instance, a photosensitized nickel catalyst can facilitate C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu Mechanistic studies suggest an energy-transfer mechanism where a triplet excited Ni(II) complex is formed, from which C-N bond reductive elimination occurs. princeton.edu

Oxidative S-N Bond Formation: Another strategy involves the oxidative coupling of sulfur and nitrogen reagents. thieme-connect.com These reactions can proceed through radical or ionic mechanisms. For example, an aryl radical, generated from an arenediazonium salt, can react with a sulfur source like sodium metabisulfite (B1197395) (Na₂S₂O₅) to form a sulfonyl radical. thieme-connect.com This sulfonyl radical then couples with a nitrogen-containing species to form the sulfonamide. thieme-connect.com Electrochemical methods also offer a green alternative, synthesizing sulfonamides via dehydrogenation, avoiding transition metals and hazardous reagents. thieme-connect.com

Radical Mechanisms: Mechanistic studies have provided evidence for radical pathways in sulfonamide synthesis. In some electrochemical methods, an N-alkylsulfonamide undergoes a concerted proton-coupled electron transfer at an anode to generate a key nitrogen-centered radical. goettingen-research-online.de This radical then adds to an aromatic system (like an indole), followed by further oxidation and deprotonation to yield the final C-N coupled product. goettingen-research-online.de The generation of such N-centered radicals can be confirmed by trapping experiments with radical scavengers like BHT (2,6-di-tert-butyl-4-methylphenol). goettingen-research-online.de

Formal SO₂ Insertion: A novel and mechanistically distinct approach involves the formal insertion of sulfur dioxide (SO₂) into a C-N bond of a primary amine. nih.gov This method utilizes an anomeric amide as a dual-function reagent. Mechanistic studies support an isodiazene radical chain mechanism that generates an intermediate sulfinate, which then reacts with the anomeric amide to forge the S-N bond. nih.gov This advanced strategy effectively inverts the electronic properties of the starting amine nitrogen. nih.gov

These diverse mechanistic pathways provide chemists with a broad toolkit for constructing the indoline-1-sulfonamide scaffold, enabling the synthesis of complex molecules under increasingly mild and controlled conditions. thieme-connect.comprinceton.edunih.gov

Reactivity of Substituted Indoline Sulfonamides in Further Functionalization

The this compound scaffold is not merely a final product but often serves as a key intermediate for further elaboration. The sulfonamide group, while deactivating the nitrogen, can act as a directing group, enabling regioselective C-H functionalization of the indoline ring system.

C-H Functionalization: The ability to directly functionalize C-H bonds is a powerful tool in modern synthesis. For indoline sulfonamides, this has been achieved at several positions on the benzene ring portion.

C7-Functionalization : The N-sulfonyl group can act as a directing group to achieve functionalization at the C7 position. Ruthenium(II)-catalyzed C-H amidation of an N-protected indoline using dioxazolone as the amidating agent selectively installs an amino group at the C7 position. acs.org While the study used a different amide as the directing group, the principle is readily applicable to the robust sulfonamide group, providing a route to valuable 7-aminoindoline derivatives. acs.org

C6-Functionalization : By using a removable U-shaped template attached to the indolinyl nitrogen via a sulfonamide linkage, selective C-H functionalization at the C6 position has been accomplished. thieme-connect.de

C5-Functionalization : Palladium catalysis, in conjunction with a specialized S,O-ligand, has been shown to direct the C-H olefination of N-methyl indoline to the C5 position with high selectivity. acs.org This reaction allows for the introduction of acrylate (B77674) and other olefinic groups, providing a handle for further transformations. acs.org

N-Acylation and N-Alkylation: The sulfonamide nitrogen in an existing indoline-sulfonamide is generally unreactive. However, if a primary sulfonamide group exists elsewhere on the molecule, such as at the 5-position, further functionalization at the indoline nitrogen (N-1) is possible. For example, indoline-5-sulfonamide (B1311495) can be readily acylated or alkylated at the N-1 position. mdpi.com This allows for the introduction of various acyl and benzyl (B1604629) groups, creating a library of diverse structures for biological screening. mdpi.com

These examples demonstrate that the this compound framework is a versatile substrate for late-stage functionalization, allowing for the precise and selective introduction of new chemical moieties to build molecular complexity.

| Reaction Type | Position | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| C-H Amidation | C7 | Ru(II) catalyst / Dioxazolone | N-directing group strategy for selective amination. | acs.org |

| C-H Olefination | C5 | Pd catalyst / S,O-Ligand | Selective introduction of olefinic groups. | acs.org |

| C-H Functionalization | C6 | Sulfonamide-linked template | Template-directed approach for C6 selectivity. | thieme-connect.de |

| N-Acylation | N1 | Acyl Chlorides / Pyridine | Functionalization of the indoline nitrogen. | mdpi.com |

| N-Alkylation | N1 | Benzyl Bromide / K₂CO₃ | Introduction of alkyl groups at the indoline nitrogen. | mdpi.com |

Spectroscopic and Advanced Structural Elucidation of Indoline Sulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides valuable insights into the proton environment of indoline (B122111) sulfonamide derivatives. The chemical shifts of protons are influenced by their electronic environment and proximity to functional groups.

In a series of N-substituted indoline-6-sulfonamides, the proton on the sulfonamide nitrogen (SO₂NH) typically appears as a singlet. nih.gov For instance, in 1-acetyl-5-bromo-N-isobutylindoline-6-sulfonamide, this proton resonates at δ 8.86 ppm. nih.gov The protons on the indoline ring also exhibit characteristic signals. For example, the protons at positions H-4 and H-7 of the indole (B1671886) ring generally appear downfield. ipb.pt In many derivatives, the aromatic protons of the indoline and any attached aryl groups show signals in the region of δ 6.51–7.70 ppm. rsc.org

The protons of substituents on the sulfonamide nitrogen also give rise to distinct signals. For example, the methyl protons of a methoxy (B1213986) group are often observed as a singlet around δ 3.6 ppm. rsc.org In derivatives containing an acetamide (B32628) group, the methyl protons typically appear as a singlet near δ 2.06-2.07 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) itself can be found as a singlet between δ 8.78 and 10.15 ppm. rsc.org

The chemical shifts can be influenced by the solvent used. For instance, the α-proton of an indole ring shows a significant downfield shift in polar solvents compared to non-polar solvents, a phenomenon that can be used to distinguish between α- and β-substituted indoles. cdnsciencepub.com

Table 1: Representative ¹H NMR Chemical Shifts for Indoline Sulfonamide Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Sulfonamide NH | 8.78 - 10.15 | s | rsc.org |

| Aromatic H | 6.51 - 7.70 | m | rsc.org |

| Methoxy (OCH₃) | ~3.6 | s | rsc.org |

| Acetamide (CH₃) | 2.06 - 2.07 | s | rsc.org |

| Indoline Ring H | Varies | m | nih.govipb.pt |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

For indoline sulfonamide derivatives, the aromatic carbons typically resonate in the range of δ 111.83 to 160.11 ppm. rsc.org Specific carbons within the indoline ring system have been identified; for example, in one indole-based benzenesulfonamide (B165840), the indole C-7a and C-3a carbons were found at δ 128.81 and δ 125.45 ppm, respectively. mdpi.com

Substituents also give rise to characteristic signals. The carbon of a carbonyl group in an amide can appear around δ 169.4 ppm. rsc.org The methyl carbon of an acetamide group is typically found at approximately δ 24.5 ppm, while the carbon of a methoxy group resonates in the range of δ 55.39–56.06 ppm. rsc.org In a study of 1-acetyl-5-bromo-6-(pyrrolidin-1-sulfonyl)indoline, the carbon signals were assigned, with the indoline carbons appearing at various shifts, including δ 142.6, 138.2, and 113.8 ppm. nih.gov

Table 2: Selected ¹³C NMR Chemical Shifts for Indoline Sulfonamide Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic C | 111.83 - 160.11 | rsc.org |

| Carbonyl C (Amide) | ~169.4 | rsc.org |

| Methoxy C | 55.39 - 56.06 | rsc.org |

| Acetamide C (CH₃) | ~24.5 | rsc.org |

| Indoline Ring C | Varies | nih.govmdpi.com |

Note: Chemical shifts are approximate and can vary based on the specific derivative.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

In indoline sulfonamide derivatives, the sulfonamide group (–SO₂NH–) is a key feature. The asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the ranges of 1310–1320 cm⁻¹ and 1143–1155 cm⁻¹, respectively. rsc.org The S–N stretching vibration appears in the region of 895–914 cm⁻¹. rsc.org

Other functional groups also exhibit characteristic absorption bands. The N–H stretching vibration of an amide group can be seen around 3231–3263 cm⁻¹, while the C=O stretching of an amide (Amide I band) appears near 1680–1707 cm⁻¹. rsc.org In derivatives with an amine group (–NH₂), N–H stretching bands can be observed around 3353 cm⁻¹ and 3426 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations typically appear around 3092 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Bands for Indoline Sulfonamide Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1310 - 1320 | rsc.org |

| Sulfonamide (SO₂) | Symmetric Stretch | 1143 - 1155 | rsc.org |

| Sulfonamide (S-N) | Stretch | 895 - 914 | rsc.org |

| Amide (N-H) | Stretch | 3231 - 3263 | rsc.org |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1707 | rsc.org |

| Amine (N-H) | Stretch | 3353, 3426 | mdpi.com |

| Aromatic (C-H) | Stretch | ~3092 | mdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the molecular formula.

For indoline sulfonamide derivatives, the molecular ion peak [M+H]⁺ is often observed, confirming the molecular weight. mdpi.com For example, the HRMS (ESI) for C₁₇H₁₇N₃O₃S was calculated as [M+H]⁺: 344.1069 and found to be 344.1065. mdpi.com Similarly, for 1-acetyl-5-bromo-6-(piperidin-1-sulfonyl)indoline, the calculated [M+H]⁺ was 387.0373 and the found value was also 387.0373. nih.gov

The fragmentation patterns observed in the mass spectrum can provide structural information. A common fragmentation pathway in indole derivatives involves the loss of HCN, leading to a characteristic ion at m/z = 89. scirp.orgresearchgate.net In the case of protonated N-benzylindoline, fragment ions at m/z 118 and 119 can result from hydride or electron transfer from the indoline to the benzyl (B1604629) cation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

For indole and its derivatives, the UV-Vis spectra typically show absorption bands resulting from π→π* transitions within the indole ring. srce.hr The λmax values are sensitive to the substitution pattern on the indole ring. nih.gov For instance, natural indole has a λmax of 270 nm, while some BN-substituted indoles show a red shift with λmax values of 282 nm and 292 nm. acs.org In a study of indole derivatives, the absorption maxima were observed to shift based on the solvent and substitution. nih.gov For example, 5-methoxyindole (B15748) showed a λmax at 292 nm. researchgate.net

X-ray Crystallographic Analysis for Three-Dimensional Structure Determination

For indoline sulfonamide derivatives, X-ray analysis can confirm the connectivity of atoms and reveal the spatial arrangement of the various substituents. In one study, the crystal structure of a formamide (B127407) derivative of an N-sulfonylindole was solved to confirm its structure. beilstein-journals.org The crystal structure of human Carbonic Anhydrase II in complex with indoline-1-sulfonamide has been determined, providing insight into its binding mode. pdbj.org Another study reported the co-crystal structure of an N-(aminosulfonyl)indoline fragment with human carbonic anhydrase II, revealing two different binding poses within the active site. nih.gov This detailed structural information is invaluable for understanding the molecule's properties and interactions.

Computational Chemistry Approaches in Indoline Sulfonamide Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is crucial for understanding the mechanism of action of potential drugs.

Molecular docking studies are widely employed to predict how indoline (B122111) sulfonamide derivatives fit into the active sites of target proteins and to estimate the strength of this binding, often expressed as binding energy or inhibitory constant (Kᵢ). For instance, a series of novel indolin-2-one-based sulfonamides were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. drugbank.com Docking studies for these compounds within the hCA II active site helped to rationalize their inhibitory activities, which were found to be in the nanomolar range. drugbank.com In one study, compound 2a , an indole-based benzenesulfonamide (B165840), demonstrated a potent inhibitory constant (Kᵢ) of 5.9 nM against the hCA II isoform. mdpi.com

Similarly, docking analyses of indole-based diaza-sulfonamides against the JAK-3 protein, a target in oral cancer, revealed binding affinities ranging from -8.8 to -9.7 kcal/mol, which are comparable to established drugs. nih.gov In another study focused on developing antibiotics, molecular docking was used to determine potential binding poses of indoline-6-sulfonamide (B1419461) inhibitors in the active site of the bacterial enzyme DapE. nih.gov These simulations suggested that the sulfonamide group acts as a zinc-binding group, anchoring the inhibitor to the enzyme's active site. nih.gov

Table 1: Examples of Molecular Docking Predictions for Indoline Sulfonamide Derivatives

Compound/Derivative Series Protein Target Predicted Binding Affinity Reference Indole-based diaza-sulfonamides JAK-3 Protein -8.8 to -9.7 kcal/mol nih.gov Indolin-2-one-based sulfonamides Human Carbonic Anhydrase II (hCA II) Kᵢ values from 5.9 to 761 nM Indole-based benzenesulfonamide (Compound 2a) Human Carbonic Anhydrase II (hCA II) Kᵢ = 5.9 nM acs.org Sulfonamide-based indoles (Compound 28) Aromatase IC₅₀ = 0.7 µM nih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, docking studies of sulfonamide-based indoles designed as aromatase inhibitors showed that the most potent compounds could occupy the same binding site as the natural substrate, androstenedione. researchgate.netnih.gov The most potent analogue, compound 28 , was shown to mimic the hydrogen bond interactions of the natural substrate with key amino acid residues MET374 and ASP309 in the aromatase active site. researchgate.netnih.gov

In the context of anticancer research, molecular docking was performed on a library of 44 indole-sulfonamide derivatives to elucidate their binding modes against various protein targets, contributing to the understanding of their structure-activity relationships. acs.orgnih.gov This visualization of protein-ligand interactions is critical for guiding future modifications to the ligand structure to enhance binding affinity and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are powerful tools for predicting the biological activity of newly designed or untested compounds. In a study investigating indole-sulfonamide derivatives for anticancer and antimalarial activities, researchers successfully constructed five separate QSAR models. acs.orgnih.gov These models demonstrated acceptable predictive performance, with correlation coefficients (R) for the training sets ranging from 0.6186 to 0.9488. acs.orgnih.gov The validated models were then used to predict the activity of a new set of 22 virtually designed compounds, identifying several promising candidates for future synthesis and testing. nih.gov Another QSAR study on sulfonamide-based indoles as aromatase inhibitors also resulted in a predictive model that could rationalize the observed inhibitory activities. researchgate.netnih.gov

Table 2: Performance of a Representative QSAR Model for Indole-Sulfonamides

Activity Modeled Model Statistics (Training Set) Model Statistics (Validation Set) Reference Anticancer (MOLT-3 cell line) R = 0.9488, RMSE = 0.0938 R = 0.9252, RMSE = 0.1100 [1, 2] Antimalarial (P. falciparum) R = 0.8554, RMSE = 0.1691 R = 0.7937, RMSE = 0.1700 [1, 2] Anti-aromatase R² = 0.778, Q² = 0.643 Pred_R² = 0.730 nih.gov

R = Correlation Coefficient; RMSE = Root Mean Square Error; R² = Coefficient of Determination; Q² = Cross-validated R²; Pred_R² = Predictive R² for external test set.

A primary outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. These descriptors are numerical representations of the physico-chemical properties of the molecules. For the indole-sulfonamide derivatives with anticancer and antimalarial activity, QSAR modeling revealed that properties such as mass, charge, polarizability, van der Waals volume, and electronegativity are key governing factors. nih.gov Specific descriptors identified as important included GATS8c (a charge descriptor) and AATSC8e (an electronegativity descriptor). acs.org In the study of aromatase inhibitors, the QSAR model highlighted the importance of an electronegativity descriptor (MATS6e), showing that compounds with higher values for this descriptor tended to have higher inhibitory activity. researchgate.netnih.gov This information is invaluable for the rational design of new derivatives with improved potency. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely used to calculate a variety of molecular properties from first principles.

In the study of sulfonamide derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G or 6-311G+(d,p), are employed to optimize molecular geometries and compute fundamental electronic properties. nih.govjmchemsci.comjmchemsci.com These calculations provide insights into the molecule's stability, reactivity, and charge distribution. jmchemsci.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule, identifying electrophilic and nucleophilic sites that are crucial for molecular interactions. jmchemsci.commdpi.com For instance, DFT has been used to study the stability of different isomeric forms (E/Z) of Schiff base sulfonamides and to correlate quantum chemical descriptors with experimental findings. mdpi.com These theoretical calculations complement experimental results, such as IR and NMR spectra, by providing a deeper understanding at the molecular level. nih.govnih.gov

Table 3: Compound Names Mentioned in this Article

Theoretical Prediction of Structural Parameters and Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the three-dimensional geometries and electronic structures of molecules. jmchemsci.comjmchemsci.com These calculations allow for the determination of various structural parameters such as bond lengths, bond angles, and dihedral angles. For sulfonamide derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been shown to provide results that are in excellent agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net

These computational models are also instrumental in predicting spectroscopic data. nih.gov Theoretical calculations can simulate vibrational frequencies (IR spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net For instance, the calculated vibrational modes can be assigned to specific stretching and bending vibrations within the indoline sulfonamide scaffold, aiding in the interpretation of experimental IR spectra. nih.govacs.org Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra, helping to assign the observed π → π* and n → π* transitions. nih.govacs.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used to compute 1H and 13C NMR chemical shifts, which often show a strong correlation with experimental values, thereby confirming the molecular structure. nih.govresearchgate.net

A comparison between experimental and computed spectroscopic data for a representative sulfonamide derivative is often presented to validate the computational method. nih.gov

Table 1: Comparison of Experimental and Computed Spectroscopic Data for a Sulfonamide Derivative

| Spectroscopic Data | Experimental Value | Computed Value |

|---|---|---|

| ¹H NMR (ppm) | ||

| Azomethine proton | 8.40 | 8.60 |

| Aromatic protons | 6.15–7.80 | 7.03 |

| ¹³C NMR (ppm) | ||

| Azomethine carbon | 191.23 | 147.63 |

| Aromatic carbons | 96.62–157.69 | 98.90–146.69 |

| IR (cm⁻¹) | ||

| S-N stretching | 931 | 847 |

| SO₂ stretching (asymmetric) | 1330 | - |

| SO₂ stretching (symmetric) | 1157 | - |

| UV-Vis (nm) | ||

| π-π* transitions | 245, 290 | - |

| n–π* transitions | 385, 420, 575 | - |

Source: Data compiled from studies on sulfonamide derivatives. nih.govnih.gov

Calculation of Intermolecular Interaction Energies

Understanding the forces that govern how molecules interact with each other is crucial for predicting their behavior in a biological environment. Computational methods allow for the calculation of intermolecular interaction energies, providing insights into the stability of ligand-receptor complexes and crystal packing. nih.gov These interactions are primarily governed by non-covalent forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. csic.es

Table 2: Calculated Intermolecular Interaction Energies (kJ/mol) for a Molecular Crystal

| Interaction Type | Energy (kJ/mol) |

|---|---|

| Electrostatic | -50.2 |

| Polarization | -15.8 |

| Dispersion | -85.6 |

| Repulsion | 65.4 |

| Total | -86.2 |

Source: Representative data from an interaction energy calculation. nih.gov

In Silico Pharmacokinetic Predictions and Bioavailability Assessment for Compound Design

The journey of a drug from administration to its target site is governed by its pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME). scielo.br Predicting these properties early in the drug discovery process is essential to avoid costly late-stage failures. In silico tools and web servers like SwissADME and pkCSM are widely used to estimate the ADME profiles of drug candidates, including indoline sulfonamide derivatives. scirp.orgnih.gov

These predictive models are built upon large datasets of experimentally determined properties and use various computational algorithms to estimate key parameters. scielo.br For instance, Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. scielo.brnih.gov Other important parameters that can be predicted include aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.govresearchgate.net These predictions help in identifying potential liabilities in a molecule's pharmacokinetic profile and guide medicinal chemists in designing new analogues with improved bioavailability and metabolic stability. scielo.br

Table 3: Predicted ADME Properties for a Series of Sulfonamide Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Human Intestinal Absorption (%) |

|---|---|---|---|---|---|

| Derivative A | 450.5 | 3.8 | 2 | 5 | >70 |

| Derivative B | 482.6 | 4.2 | 1 | 6 | >70 |

| Derivative C | 510.5 | 4.5 | 2 | 6 | >80 |

Source: Representative data from in silico ADME prediction studies. nih.govnih.gov

Computational Screening and Virtual Library Design for Novel Analogues

Computational screening, also known as virtual screening, is a powerful technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific drug target. sourceforge.io This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more manageable number of compounds for experimental testing. mdpi.com For indoline sulfonamide research, virtual screening can be used to explore vast chemical spaces and identify novel analogues with potentially improved activity or selectivity. nih.gov

The process often begins with the creation of a virtual library of compounds, which can be designed by systematically modifying the core indoline sulfonamide scaffold with different substituents. nih.gov These virtual libraries can contain millions of compounds. pnas.org Structure-based virtual screening then uses molecular docking simulations to predict the binding mode and affinity of each compound in the library to the target protein's binding site. nih.gov The compounds are ranked based on their docking scores, and the top-ranking hits are selected for synthesis and biological evaluation. nih.gov This iterative cycle of computational design, screening, synthesis, and testing is a cornerstone of modern drug discovery. pnas.org

Structure Activity Relationship Sar Studies of Indoline Sulfonamide Derivatives

Impact of Substituents on the Indoline (B122111) Ring System

The indoline ring system is a core component of these derivatives, and substitutions on this scaffold have been shown to significantly modulate their activity. Researchers have explored modifications at various positions, including the indole (B1671886) 3-position and halogenation patterns, as well as the introduction of acyl and alkyl groups.

The introduction of polar functional groups at the 3-position of the indole ring has been a successful strategy to enhance the drug-like properties of indolesulfonamides. Studies have shown that incorporating groups such as amides, formyls, or nitriles can lead to compounds with reduced toxicity. nih.govcsic.es These polar substitutions can increase the Total Polar Surface Area (PSA), a key parameter in drug design. nih.gov

In the development of antitubulin agents, nitrile-substituted compounds were identified as potent polar analogues. nih.govcsic.es Research has detailed the synthesis of various derivatives where the indole 3-position was functionalized. For instance, formyl sulfonamides were created under Vilsmeier-Haack conditions, which were then converted to nitriles via oxime dehydration or oxidized to carboxylic acids. uio.no These modifications highlight that polar groups at this position can result in an optimal balance of anti-proliferative potency and polarity. csic.es

Table 1: Effect of Polar Groups at Indole 3-Position on Activity

| Compound Type | Substitution at Position 3 | Observed Effect | Reference(s) |

|---|---|---|---|

| Indolesulfonamides | Amide, Formyl, Nitrile | Provided drug-like properties, reduced toxicity. | nih.govcsic.es |

| Indolesulfonamides | Nitrile | Potent polar analogues, optimal anti-proliferative potency. | nih.govcsic.es |

| Trimethoxybenzenesulfonamides | Formyl, Nitrile, Amide, Carboxylic acid | Synthesized to explore SAR; aldehyde hydration led to carboxylic acid. | uio.no |

Halogenation of the indoline ring is a common strategy to modulate the electronic properties, lipophilicity, and metabolic stability of the compounds, thereby influencing their activity and selectivity.

In a series of N-acetyl-indoline-6-sulfonamides designed as inhibitors of the bacterial enzyme DapE, the nature of the halogen at the 5-position was found to be critical. Replacing a 5-bromo substituent with a 5-chloro substituent consistently led to a noticeable increase in inhibitory potency and also conferred more favorable solubility properties. mdpi.comnih.gov For example, in one study, the introduction of 4-chloro and 3,4-dichloro derivatives of 1-acylated indoline-5-sulfonamides demonstrated selectivity for certain carbonic anhydrase isoforms. nih.gov

Conversely, SAR exploration for antitrypanosomal agents showed that electron-withdrawing groups, including halogens at the 5-position of the indole core, led to inactive compounds. acs.org This underscores that the effect of halogenation is highly dependent on the specific biological target. Further studies on A2B adenosine (B11128) receptor antagonists involved systematically introducing fluorine, chlorine, and bromine at positions 7 and 8 of a tricyclic scaffold, revealing that the impact on affinity and selectivity was dependent on both the position and the nature of the halogen. acs.org

Table 2: Influence of Halogenation on Indoline Sulfonamide Activity

| Scaffold | Halogen Position | Halogen Type | Observed Effect on Activity/Selectivity | Reference(s) |

|---|---|---|---|---|

| N-acetyl-indoline-6-sulfonamide | 5 | Br to Cl | Increased DapE inhibition and improved solubility. | mdpi.comnih.gov |

| 1-Acyl-indoline-5-sulfonamide | Indoline Ring | 4-Chloro, 3,4-Dichloro | Conferred selectivity for CA I and CA IX isoforms. | nih.gov |

| Indole-2-carboxamide | 5 | Halogens (EWG) | Resulted in inactive compounds against T. cruzi. | acs.org |

| Tricyclic Scaffold | 7 and 8 | F, Cl, Br | Position- and halogen-dependent effects on A2B receptor affinity. | acs.org |

The introduction of acyl and alkyl groups, typically at the indoline nitrogen (position 1), is another key modification influencing biological activity. These groups can affect the compound's polarity, steric profile, and ability to form hydrogen bonds.

In studies on carbonic anhydrase (CA) inhibitors, a direct comparison between an acyl group and a less polar alkyl group at the 1-position of indoline-5-sulfonamides was performed. The introduction of a 1-acyl group resulted in a clear enhancement of activity against the CA XII isoform compared to the 1-benzyl (alkyl) analogue. nih.gov Many of the 1-acylated indoline-5-sulfonamides showed potent inhibition of CA XII. nih.gov

Similarly, the N-acetyl group in a series of N-acetyl-5-halo-6-sulfonamide indolines was a constant feature in initial SAR studies, highlighting its perceived importance for activity. mdpi.comnih.gov In a different context, researchers identified an acyl sulfonamide group at the C2 position of an indole core as a bioisosteric replacement for a carboxylic acid. This modification led to a remarkable 100-fold improvement in replicon activity for HCV NS5B polymerase inhibitors. researchgate.net

Table 3: Effect of Acyl and Alkyl Groups on Activity

| Scaffold | Position of Group | Group Type | Observed Effect on Activity | Reference(s) |

|---|---|---|---|---|

| Indoline-5-sulfonamide (B1311495) | 1 | Acyl vs. Alkyl (benzyl) | Acyl group led to a clear gain of activity against CA XII. | nih.gov |

| Indole | 2 | Acyl sulfonamide | Acted as a carboxylic acid isostere, improving replicon activity >100-fold. | researchgate.net |

| 5-Halo-indoline-6-sulfonamide | 1 | Acetyl (Acyl) | Maintained as a key feature in SAR studies for DapE inhibition. | mdpi.comnih.gov |

Contribution of the Sulfonamide Moiety and its Functionalization

Modifying the substituents on the sulfonamide nitrogen has proven to be a fruitful strategy for optimizing potency. In the pursuit of antitubulin agents, research indicated that smaller substituents were preferable; methylated sulfonamides were found to be more potent than derivatives with larger and more polar groups on the sulfonamide nitrogen. nih.govcsic.es

Extensive SAR studies on DapE inhibitors involved synthesizing a wide array of analogues with different N-substituents on the sulfonamide. nih.gov While the initial hit was an N-isoamyl sulfonamide, testing other groups revealed significant variations in potency. For instance, N-cyclohexyl and N,N-diethyl derivatives showed measurable activity, whereas more flexible acyclic secondary sulfonamides were significantly less potent. mdpi.comnih.gov The introduction of cyclic amines like pyrrolidine (B122466) and piperidine (B6355638) also modulated activity. mdpi.comnih.gov These findings suggest that the substituents on the sulfonamide nitrogen can alter the molecule's mechanism of action and cellular fate. nih.gov

Table 4: Effect of N-Sulfonamide Substitutions on Activity

| Scaffold/Target | N-Sulfonamide Substituent | Observed Effect on Potency | Reference(s) |

|---|---|---|---|

| Indolesulfonamides/Tubulin | Methyl vs. Large/Polar groups | Methylated derivatives were more potent. | nih.govcsic.es |

| N-acetyl-5-bromo-indoline-6-sulfonamide/DapE | N-cyclohexyl | IC₅₀ of 162 µM. | nih.gov |

| N-acetyl-5-bromo-indoline-6-sulfonamide/DapE | N-benzyl, N-t-butyl | Showed moderate to low inhibition at high concentrations. | nih.gov |

| N-acetyl-5-bromo-indoline-6-sulfonamide/DapE | Pyrrolidine | IC₅₀ of 97 µM. | mdpi.comnih.gov |

| N-acetyl-5-bromo-indoline-6-sulfonamide/DapE | N,N-diethyl | IC₅₀ of 99 µM. | mdpi.comnih.gov |

The three-dimensional arrangement of the sulfonamide linker itself plays a crucial role in determining biological activity. The conformation of the sulfonamide can significantly influence its ability to fit into a binding pocket and form key interactions with a target protein. researchgate.net The rotational barriers around the S-N and S-C bonds define the linker's conformational preferences. researchgate.net

The importance of the linker's nature and orientation is highlighted in studies where replacing a carboxamide linker with a sulfonamide resulted in a complete loss of potency. acs.org This demonstrates that the specific geometry and electronic properties of the sulfonamide linker are critical. In some cases, the sulfonamide linker can undergo unexpected reactions, such as premature cleavage during synthesis, which underscores the linker's chemical reactivity and conformational dynamics. beilstein-journals.org Structural information combined with computational calculations indicates that differences in biological activity can sometimes be dominated by these conformational effects of the sulfonamide moiety. researchgate.net

SAR in Enzyme Inhibition Profiles (e.g., Carbonic Anhydrases, DapE, α-Glucosidase)

Carbonic Anhydrases (CAs)

Indoline sulfonamides have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in crucial physiological processes. The primary sulfonamide group (SO₂NH₂) is a key zinc-binding group (ZBG), anchoring the inhibitor to the Zn²⁺ ion in the enzyme's active site. mdpi.comtandfonline.com SAR studies reveal several key trends:

N-Substitution: Modification of the primary sulfonamide nitrogen (N¹) generally leads to a significant decrease in inhibitory potency. tandfonline.com Functionalization with bulky groups like pyridine (B92270), thiazole, or pyrimidine (B1678525) can be particularly detrimental to activity. tandfonline.com However, less sterically hindered groups, such as sulfonylacetamides, may retain some activity, though typically in the low micromolar range. tandfonline.com

Indoline Core Modifications: Substitutions on the indoline ring play a significant role in modulating potency and isoform selectivity. 1-Acylated indoline-5-sulfonamides show inhibitory activity against tumor-associated isoforms CA IX and CA XII, with Kᵢ values reaching as low as 41.3 nM for CA XII. nih.gov The nature of the acyl group is critical; for instance, compound 4f (an indoline-5-sulfonamide) demonstrated potent inhibition of CA IX and XII while showing reduced activity against the cytosolic isoforms CA I and CA II, indicating a path towards isoform selectivity. nih.gov

Linker and Tail Groups: The strategy of appending different "tail" groups to the core structure influences interactions with the enzyme's active site, affecting isoform selectivity. unifi.itacs.org In one study, linking substituted indolin-2-one moieties to a benzenesulfonamide (B165840) through an aminoethyl linker resulted in compounds with nanomolar inhibition constants (Kᵢs) against hCA I, with some derivatives showing better activity than the standard drug acetazolamide. unifi.it The substitution pattern at the 5-position of the indolin-2-one moiety was found to directly impact activity against hCA I. unifi.it

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Indolin-2-one-based Sulfonamides

| Compound | Linker | Indolin-2-one Substitution | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IV Kᵢ (nM) | hCA VII Kᵢ (nM) |

|---|---|---|---|---|---|---|

| 3a | Aminoethyl | 5-H | 92.5 | 9.8 | 49.6 | 7.9 |

| 3b | Aminoethyl | 5-Cl | 64.1 | 11.2 | 64.1 | 10.1 |

| 3c | Aminoethyl | 5-Br | 81.5 | 14.5 | 55.4 | 11.4 |

| 6a | Aminoethyl | 1-CH₃, 5-H | 42.0 | 6.1 | 35.8 | 5.2 |

| 6c | Aminoethyl | 1-CH₃, 5-Br | 64.9 | 8.2 | 41.2 | 6.5 |

| Acetazolamide (AAZ) | - | - | 250 | 12 | 70 | - |

Data sourced from reference unifi.it.

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE)

DapE is a bacterial metalloenzyme essential for lysine (B10760008) biosynthesis, making it an attractive target for novel antibiotics. vulcanchem.comnih.gov Indoline sulfonamides have emerged as a promising class of DapE inhibitors. nih.gov

Core Structure: High-throughput screening identified N-acetyl-6-sulfonamide indoline derivatives as DapE inhibitors. nih.gov Molecular docking studies suggest that the sulfonamide moiety acts as a zinc-binding group, interacting with the di-zinc center in the DapE active site, while the indoline core settles into a hydrophobic pocket. vulcanchem.comnih.gov

Indoline Ring Substitution: The presence of a halogen at the 5-position of the indoline ring enhances inhibitory potency. vulcanchem.com 5-Halo substituents like bromine (Br) and chlorine (Cl) can increase potency by two- to three-fold, likely by improving hydrophobic interactions within the active site. vulcanchem.com

Sulfonamide N-Substitution: Varying the N-substituent on the sulfonamide group significantly impacts potency. While the initial lead, an isopentyl sulfonamide, was a modest inhibitor (IC₅₀ >200 μM), other substitutions led to improved activity. nih.gov

Table 2: Inhibition of Neisseria meningitidis DapE by Indoline-6-sulfonamide (B1419461) Derivatives

| Compound | Indoline Substitution | Sulfonamide Moiety | IC₅₀ (µM) |

|---|---|---|---|

| Analog 4 | 5-Br, N-acetyl | Isopentyl sulfonamide | 162 |

| Analog 9i | 5-Br, N-acetyl | Piperidine sulfonamide | 130 |

Data sourced from references vulcanchem.comnih.gov.

α-Glucosidase

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Indole-based sulfonamide derivatives have shown potent inhibitory activity against this enzyme, often far exceeding that of the standard drug, acarbose (B1664774). researchgate.net

Substitution on the Phenyl Ring: The SAR for this class is heavily dependent on the substitution pattern on the N-phenylacetamide or phenyl ring attached to the sulfonamide. researchgate.netbohrium.com

Electron-Withdrawing vs. Electron-Donating Groups: Both electron-withdrawing groups (EWGs) like chloro (Cl), nitro (NO₂), and fluoro (F) and electron-donating groups (EDGs) can enhance inhibitory activity. bohrium.comdoi.orgacs.org For instance, a 2,4-dichloro-N-phenylacetamide derivative was identified as a highly potent inhibitor, approximately 125 times more effective than acarbose. researchgate.net Another study found that analogues with strong EWGs or EDGs had better inhibition profiles. bohrium.com The position of the substituent is also critical. bohrium.comacs.org

Specific Potent Groups: One study identified a derivative with two chloro groups and one hydroxyl group on the phenyl ring of the sulfonamide as the most potent inhibitor in its series. acs.org This suggests that a combination of less electron-withdrawing halogens and hydrogen-bonding groups can significantly boost activity. acs.org

Table 3: α-Glucosidase Inhibition by Indole-based Sulfonamide Derivatives

| Compound Series | Key Structural Feature | IC₅₀ Range (µM) | Reference Compound (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| Indole-based Sulfonamides (1-10) | Varied phenyl substitution | 1.10 - 10.90 | 38.45 |

| Indole-based N-phenylacetamides (5a-m) | Varied N-phenylacetamide substitution | 6.0 - 85.4 | 750.0 |

| Indole-based-thiadiazoles (1-19) | Varied phenyl substitution | 0.95 - 13.60 | 1.70 |

Data sourced from references researchgate.netdoi.org.

SAR in Antimicrobial and Anticancer Activities

Antimicrobial Activity

Beyond single-enzyme inhibition, indoline sulfonamides have shown broader antimicrobial effects, including the ability to resensitize resistant bacteria to existing antibiotics.

Resistance-Modifying Agents: A tricyclic indoline, N-[2-(6-bromo-4-methylidene-2,3,4,4a,9,9a-hexahydro-1H-carbazol-4a-yl)ethyl]-4-chlorobenzene-1-sulfonamide , was found to resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. acs.orgacs.orgnih.gov SAR studies on this complex scaffold identified regions that could be modified to improve potency and reduce toxicity. acs.orgacs.org Modifications to the aromatic portion of the indoline ring and the sulfonamide nitrogen were explored to produce more potent analogues. acs.org